molecular formula C21H16N4O3 B10863193 2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide

2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide

Cat. No.: B10863193
M. Wt: 372.4 g/mol
InChI Key: AVFNEADCFHQNFH-UHFFFAOYSA-N
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Description

2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with appropriate phenylbenzamide derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzotriazine compounds .

Scientific Research Applications

2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation or altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazine derivatives, such as:

Uniqueness

What sets 2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide apart is its unique structure, which combines the benzotriazine core with a phenylbenzamide moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(4-oxo-1,2,3-benzotriazin-3-yl)methoxy]-N-phenylbenzamide

InChI

InChI=1S/C21H16N4O3/c26-20(22-15-8-2-1-3-9-15)17-11-5-7-13-19(17)28-14-25-21(27)16-10-4-6-12-18(16)23-24-25/h1-13H,14H2,(H,22,26)

InChI Key

AVFNEADCFHQNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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